molecular formula C13H19F3O7 B14293024 Diethyl (2-{1-[(trifluoroacetyl)oxy]ethoxy}ethyl)propanedioate CAS No. 122279-97-4

Diethyl (2-{1-[(trifluoroacetyl)oxy]ethoxy}ethyl)propanedioate

Cat. No.: B14293024
CAS No.: 122279-97-4
M. Wt: 344.28 g/mol
InChI Key: ROOVNUVWNBNTRC-UHFFFAOYSA-N
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Description

Diethyl (2-{1-[(trifluoroacetyl)oxy]ethoxy}ethyl)propanedioate is a chemical compound known for its unique structure and properties. It is a derivative of diethyl propanedioate, commonly known as diethyl malonate, which is widely used in organic synthesis. The presence of the trifluoroacetyl group and the ethoxyethyl linkage in its structure makes it a compound of interest in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl (2-{1-[(trifluoroacetyl)oxy]ethoxy}ethyl)propanedioate typically involves the alkylation of diethyl propanedioate. The process begins with the conversion of diethyl propanedioate into its enolate ion by reaction with a strong base such as sodium ethoxide in ethanol . The enolate ion then undergoes nucleophilic substitution with an appropriate alkyl halide, such as 2-{1-[(trifluoroacetyl)oxy]ethoxy}ethyl bromide, to form the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale alkylation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Diethyl (2-{1-[(trifluoroacetyl)oxy]ethoxy}ethyl)propanedioate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Bases: Sodium ethoxide, potassium tert-butoxide.

    Acids: Hydrochloric acid, sulfuric acid.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products Formed

Scientific Research Applications

Diethyl (2-{1-[(trifluoroacetyl)oxy]ethoxy}ethyl)propanedioate has several applications in scientific research, including:

    Organic Synthesis: Used as a building block in the synthesis of more complex molecules.

    Medicinal Chemistry: Potentially useful in the development of pharmaceuticals due to its unique structure.

    Material Science: Could be explored for the synthesis of novel materials with specific properties.

Mechanism of Action

The mechanism of action of diethyl (2-{1-[(trifluoroacetyl)oxy]ethoxy}ethyl)propanedioate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trifluoroacetyl group can enhance the compound’s reactivity by stabilizing negative charges through electron-withdrawing effects. This makes the compound a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    Diethyl Malonate: A simpler ester without the trifluoroacetyl and ethoxyethyl groups.

    Ethyl Acetoacetate: Another ester used in organic synthesis with different functional groups.

Uniqueness

Diethyl (2-{1-[(trifluoroacetyl)oxy]ethoxy}ethyl)propanedioate is unique due to the presence of the trifluoroacetyl group, which imparts distinct electronic properties and reactivity compared to similar compounds. This makes it valuable in specific synthetic applications where such properties are desired.

Properties

CAS No.

122279-97-4

Molecular Formula

C13H19F3O7

Molecular Weight

344.28 g/mol

IUPAC Name

diethyl 2-[2-[1-(2,2,2-trifluoroacetyl)oxyethoxy]ethyl]propanedioate

InChI

InChI=1S/C13H19F3O7/c1-4-20-10(17)9(11(18)21-5-2)6-7-22-8(3)23-12(19)13(14,15)16/h8-9H,4-7H2,1-3H3

InChI Key

ROOVNUVWNBNTRC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CCOC(C)OC(=O)C(F)(F)F)C(=O)OCC

Origin of Product

United States

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